molecular formula C16H16N2O3 B5411153 3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID

3-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B5411153
M. Wt: 284.31 g/mol
InChI Key: CJDZSVQMIGFPAG-UHFFFAOYSA-N
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Description

Carboxylic acids, such as benzoic acid, are organic compounds that incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines or amine derivatives . For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .


Molecular Structure Analysis

The structure of a carboxylic acid includes the amino group, the carboxyl group, and the side-chain or R group all attached to the α-carbon . The R group is the part that distinguishes one amino acid from the next .


Chemical Reactions Analysis

Amino acids react with aldehydes to form decarboxylation and/or deamination products . The reaction sequence involves the amine condensing with the aldehyde to give an imine or Schiff base .


Physical and Chemical Properties Analysis

Carboxylic acids are typically solid at room temperature and have higher boiling points due to the presence of dipolar attractive forces between molecules . They are also generally soluble in water .

Mechanism of Action

While the specific mechanism of action for “3-({[(4-ethylphenyl)amino]carbonyl}amino)benzoic acid” is not available, similar compounds like benzoic acid can donate a hydrogen to produce a carboxylate ion .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, benzoic acid has very low oral toxicity .

Properties

IUPAC Name

3-[(4-ethylphenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-11-6-8-13(9-7-11)17-16(21)18-14-5-3-4-12(10-14)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDZSVQMIGFPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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